Stereoselective 5-HT1A Antagonism: (S)-WAY 100135 vs. (R)-WAY 100135 in 8-OH-DPAT-Induced Hyperglycemia Model
In conscious rats, the (S)-enantiomer of WAY 100135 exhibits a minimum effective dose (MED) of 1 mg/kg i.v. for attenuating 8-OH-DPAT-induced hyperglycemia, whereas the (R)-enantiomer at doses up to 3 mg/kg i.v. fails to block this response. The racemic mixture (R,S)-WAY100135 requires a higher MED of 3 mg/kg i.v. to achieve comparable antagonism [1]. This establishes that antagonist activity resides predominantly in the (S)-enantiomer, with approximately 3-fold greater in vivo potency than the racemate and no detectable antagonist efficacy in the (R)-enantiomer at the tested dose range.
| Evidence Dimension | Attenuation of 8-OH-DPAT-induced hyperglycemia (minimum effective dose) |
|---|---|
| Target Compound Data | MED = 1 mg/kg i.v. |
| Comparator Or Baseline | (R)-WAY 100135: no block at doses up to 3 mg/kg i.v.; (R,S)-WAY100135: MED = 3 mg/kg i.v. |
| Quantified Difference | (S)-enantiomer: 3-fold more potent than racemate; (R)-enantiomer: no antagonist activity detected at 3× the active (S)-dose |
| Conditions | Conscious rat model; 8-OH-DPAT-induced plasma glucose elevation; i.v. administration |
Why This Matters
Procurement of the (S)-enantiomer ensures maximal antagonist activity per unit dose, reducing compound consumption and enabling lower dosing regimens in in vivo studies compared to the racemic mixture or the inactive (R)-enantiomer.
- [1] Critchley DJP, et al. Effects of the selective 5-HT1A receptor antagonist WAY100135 and its enantiomers on 8-OH-DPAT-induced hyperglycaemia in conscious rats. Eur J Pharmacol. 1994;254(1-2):133-139. View Source
